molecular formula C13H12N2O4 B7946148 methyl 4-oxo-5-phenylmethoxy-1H-pyrimidine-6-carboxylate

methyl 4-oxo-5-phenylmethoxy-1H-pyrimidine-6-carboxylate

Cat. No.: B7946148
M. Wt: 260.24 g/mol
InChI Key: WEHZFKRCAPQCHV-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique chemical structure, which includes an iodomethyl group and a tetrahydrofuro[2,3-d][1,3]dioxol ring system.

Preparation Methods

The synthesis of methyl 4-oxo-5-phenylmethoxy-1H-pyrimidine-6-carboxylate involves several steps, including the reaction of specific precursors under controlled conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

methyl 4-oxo-5-phenylmethoxy-1H-pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The iodomethyl group in this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

methyl 4-oxo-5-phenylmethoxy-1H-pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and effects on cell function and signal transduction.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: this compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-oxo-5-phenylmethoxy-1H-pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and signal transduction pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

methyl 4-oxo-5-phenylmethoxy-1H-pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    CID 2632: A cephalosporin antibiotic with antibacterial activity.

    CID 6540461: Another cephalosporin with similar pharmacological properties.

    CID 5362065: A cephalosporin used in medical applications.

    CID 5479530: A cephalosporin with unique structural features.

Properties

IUPAC Name

methyl 4-oxo-5-phenylmethoxy-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-18-13(17)10-11(12(16)15-8-14-10)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHZFKRCAPQCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)N=CN1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C(=O)N=CN1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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